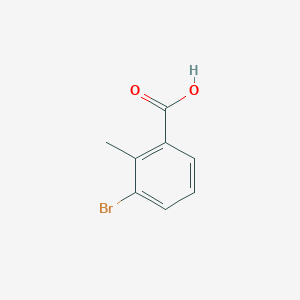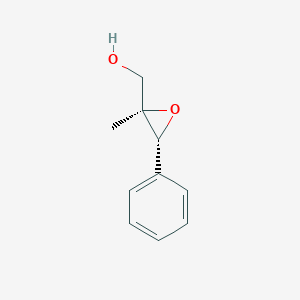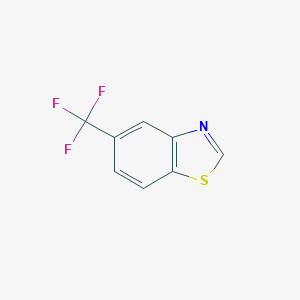
5-(Trifluoromethyl)-1,3-benzothiazole
Descripción general
Descripción
5-(Trifluoromethyl)-1,3-benzothiazole is a compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .
Aplicaciones Científicas De Investigación
Fluorescence-Based pH Sensing
5-(Trifluoromethyl)-1,3-benzothiazole derivatives have been utilized in the development of fluorescence-based pH sensors. A specific application involves a benzothiazole-based aggregation-induced emission luminogen (AIEgen), which showed promise as a ratiometric fluorescent chemosensor for detecting pH fluctuations in biological samples and neutral water samples. This particular application is crucial for sensitive detection in physiological environments (Li et al., 2018).
Synthesis of Substituted Benzothiazoles
The compound has been involved in the synthesis of various substituted benzothiazoles. For example, efficient one-pot synthesis methods have been developed for creating trifluoromethyl and difluoromethyl substituted benzothiazole derivatives, which have potential applications in new drug synthesis (Ge et al., 2007).
Electrophilic Oxyalkylation
5-(Trifluoromethyl)-1,3-benzothiazole has been used in electrophilic oxyalkylation reactions with anilines, leading to the formation of trifluoromethyl-substituted alcohols. The reaction's regioselectivity has been shown to strongly depend on the structure of the aniline used (Khodakovskiy et al., 2010).
Development of Antitumor Formulations
The benzothiazole structure, including 5-(Trifluoromethyl)-1,3-benzothiazole, is significant in medicinal chemistry for its antitumor properties. Research has focused on developing novel formulations for benzothiazole compounds, such as GW 610, which show promising anticancer activity. However, challenges like poor water solubility have led to exploring protein cages like apoferritin as potential drug delivery vehicles (Breen et al., 2019).
Molecular Docking and ADMET Studies
Novel triazole-based benzothiazole derivatives, including 5-(Trifluoromethyl)-1,3-benzothiazole, have been synthesized and analyzed through molecular docking and ADMET studies. These studies aim to evaluate the compounds' anti-inflammatory, antifungal, and anti-tuberculosis potential, emphasizing their drug-like characteristics (Mirjafary et al., 2022).
Fluorescent Probes Sensing pH and Metal Cations
Benzothiazole derivatives, including 5-(Trifluoromethyl)-1,3-benzothiazole, have been applied in developing fluorescent probes that can sense pH changes and metal cations. These probes are sensitive to pH variations, particularly in the range of pH 7-8, and have been used to detect magnesium and zinc cations (Tanaka et al., 2001).
Synthesis of Fluorinated Benzothiazoles
The synthesis of fluorinated benzothiazoles, including 5-(Trifluoromethyl)-1,3-benzothiazole derivatives, has been explored for their potential in creating novel chemotherapeutic agents. These compounds have shown potent cytotoxicity against various cancer cell lines and are a focus of pharmaceutical and preclinical development (Hutchinson et al., 2001).
Antibacterial Properties
Some derivatives of 5-(Trifluoromethyl)-1,3-benzothiazole have demonstrated notable antibacterial properties. For instance, specific pyrazoles with a trifluoromethyl group at position-3 exhibited antibacterial activity comparable to commercial antibiotics (Kumar et al., 2005).
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSGKKPRKQLYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601426 | |
| Record name | 5-(Trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1,3-benzothiazole | |
CAS RN |
131337-62-7 | |
| Record name | 5-(Trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
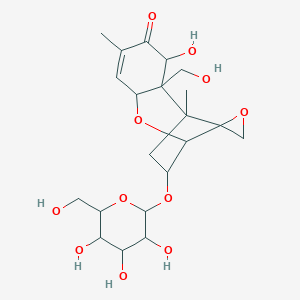
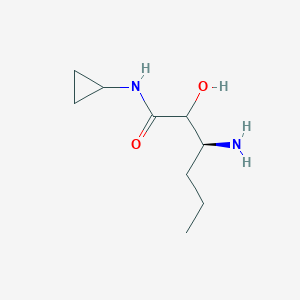
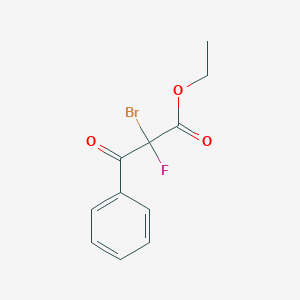
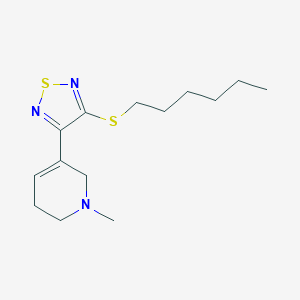
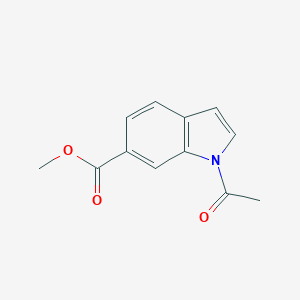
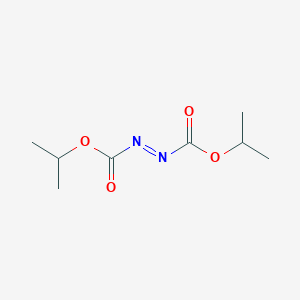
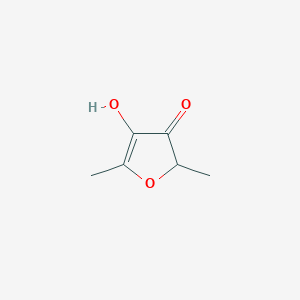
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)
